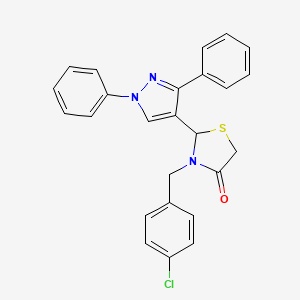
3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolidinones, which have been studied for their diverse biological activities.
Scientific Research Applications
3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various fields of medicine. Some of the areas of research include:
1. Cancer therapy: Thiazolidinones have been studied for their anticancer properties, and this compound has shown promising results in inhibiting the growth of cancer cells.
2. Anti-inflammatory activity: Thiazolidinones have been studied for their anti-inflammatory properties, and this compound has shown potential in reducing inflammation.
3. Antimicrobial activity: Thiazolidinones have also been studied for their antimicrobial properties, and this compound has shown activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act through various pathways, including inhibition of enzymes and modulation of signaling pathways. For example, thiazolidinones have been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. Additionally, thiazolidinones have been shown to modulate the activity of various signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Anticancer activity: this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory activity: Thiazolidinones have been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines and enzymes.
3. Antimicrobial activity: Thiazolidinones have been shown to have activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. Some of the advantages include:
1. High yield: The synthesis of this compound typically yields around 70%, making it a relatively efficient synthesis.
2. Diverse biological activities: Thiazolidinones have been shown to have diverse biological activities, making them useful for studying various areas of research.
Some of the limitations include:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to work with in aqueous solutions.
2. Limited stability: Thiazolidinones can be sensitive to light and air, which can affect their stability over time.
Future Directions
There are several future directions for research on 3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one. Some of these include:
1. Optimization of synthesis: Further optimization of the synthesis method could improve the yield and purity of the product.
2. Mechanistic studies: Further studies on the mechanism of action could provide insight into the biological activities of thiazolidinones.
3. Drug development: this compound could be further developed into a potential therapeutic agent for various diseases, such as cancer and inflammation.
4. Formulation development: Further studies on the solubility and stability of this compound could lead to the development of new formulations for improved delivery and efficacy.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic properties. The synthesis method involves a multicomponent reaction, and the compound has been studied for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Further research is needed to fully understand the mechanism of action and to develop this compound into a potential therapeutic agent.
Synthesis Methods
The synthesis of 3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one involves the reaction of 4-chlorobenzaldehyde, 1,3-diphenyl-1H-pyrazol-4-ylhydrazine, and thiosemicarbazide in the presence of a catalytic amount of acetic acid. The reaction proceeds through a multicomponent reaction, which results in the formation of the thiazolidinone ring. The yield of the reaction is typically around 70%, and the purity of the product can be improved through recrystallization.
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-(1,3-diphenylpyrazol-4-yl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3OS/c26-20-13-11-18(12-14-20)15-28-23(30)17-31-25(28)22-16-29(21-9-5-2-6-10-21)27-24(22)19-7-3-1-4-8-19/h1-14,16,25H,15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDSYLJPVIYEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4899868.png)
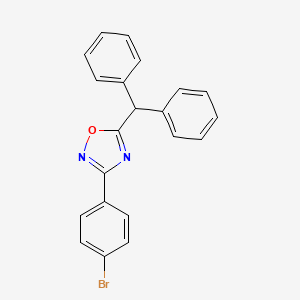
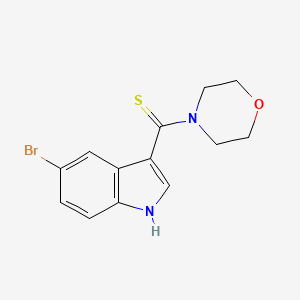
![2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4899899.png)

![4-[3-(1-hydroxycyclohexyl)-2-propyn-1-yl]-4-propylmorpholin-4-ium iodide](/img/structure/B4899925.png)
![5-{[(2-ethylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4899930.png)
![7-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4899941.png)
![1-[(2-methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B4899953.png)
![N-({[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B4899966.png)
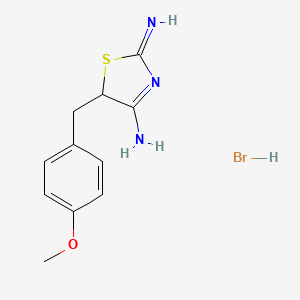
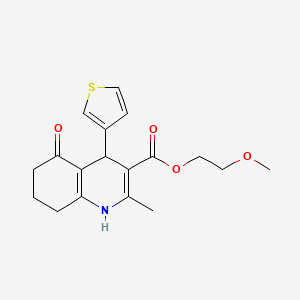
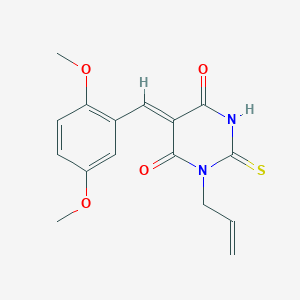
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4899992.png)